Product packaging for mdm1 protein(Cat. No.:CAS No. 148024-71-9)

mdm1 protein

Cat. No.: B1175840
CAS No.: 148024-71-9
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Description

The MDM1 protein is a nuclear protein identified as a critical microtubule-binding factor that localizes to centrioles and the lumen of the microtubule wall . It acts as a negative regulator of centriole duplication, maintaining proper centrosome number in dividing cells . Beyond the centrosome, MDM1 is essential for the structure and function of cilia. It localizes to the connecting cilium (CC) of photoreceptor cells in the retina and is vital for intraflagellar transport (IFT), the process that builds and maintains these sensory organelles . Naturally occurring mutations in the MDM1 gene are linked to inherited retinal dystrophy and age-related retinal degeneration in model organisms, highlighting its role in maintaining long-term retinal health . Recent research has revealed a novel role for MDM1 in cancer biology. Studies in colorectal cancer models show that high MDM1 expression can enhance sensitivity to chemoradiotherapy. MDM1 overexpression was found to promote cell apoptosis by regulating the expression of the tumor suppressor p53, suggesting its potential as a biomarker for therapeutic response . This purified this compound is an essential tool for researchers investigating fundamental mechanisms of cell division, ciliopathies, retinal degeneration, and cancer therapy resistance. It is For Research Use Only and not intended for diagnostic or therapeutic applications.

Properties

CAS No.

148024-71-9

Molecular Formula

C17H17NO2

Synonyms

mdm1 protein

Origin of Product

United States

Molecular and Structural Biology of Mdm1 Protein

Primary Sequence Characteristics and Domain Architecture

The primary structure of the MDM1 protein is characterized by several key domains and motifs that are conserved across species. These structural features are fundamental to its interactions with other cellular components, such as microtubules and membranes.

A notable feature of the MDM1 primary sequence is the presence of conserved repeat motifs that are critical for its function. nih.gov In the N-terminal half of the human this compound, there are four copies of a novel motif identified as (S/T)EYxxx(F/Y). nih.gov These repeats are highly conserved in MDM1 orthologues and are essential for the protein's ability to bind to and stabilize microtubules. nih.govnih.gov

Research has demonstrated a direct correlation between the number of these repeats and the efficiency of microtubule association. nih.gov Experimental constructs of MDM1 containing at least two of these repeat motifs were able to localize to microtubules, whereas those with a single repeat or none at all failed to do so. nih.gov Furthermore, mutating all four of the (S/T)EYxxxF motifs to AAAxxxA significantly diminished the protein's ability to colocalize with and stabilize microtubules. nih.gov Interestingly, this same motif has been identified in another centriole-associated microtubule-binding protein, CCSAP, suggesting a shared mechanism for microtubule interaction. nih.govnih.gov

FeatureDescriptionSignificanceReference
Motif Sequence(S/T)EYxxx(F/Y)The specific amino acid sequence defining the repeat. nih.gov
Number of RepeatsFour copies in the N-terminal half of human MDM1.Multiple repeats are required for full binding activity. nih.gov
FunctionMediates direct binding to microtubules and enhances microtubule stability.Essential for MDM1's role as a microtubule-associated protein. nih.govnih.gov
ConservationHighly conserved across MDM1 orthologues. Also found in the CCSAP protein.Indicates a fundamental and evolutionarily important function. nih.gov

The this compound contains a Phox (PX) homology domain, a structural module of approximately 120-130 amino acids known for its ability to bind phosphoinositides, which are key lipid molecules in cell membranes. nih.govcellsignal.commdpi.com This domain is a hallmark of the sorting nexin (SNX) family of proteins, which are involved in protein sorting and vesicular trafficking. cellsignal.comnih.gov

In yeast, the this compound is anchored in the endoplasmic reticulum (ER) and makes contact with the vacuole (the yeast equivalent of the lysosome) via its C-terminal PX domain. nih.govcore.ac.uk This interaction is crucial for its role as an interorganelle tether at ER-vacuole membrane contact sites. nih.govresearchgate.net The PX domain of yeast Mdm1 has been shown to bind specifically to phosphatidylinositol 3-phosphate (PI3P), a lipid enriched in endosomal and vacuolar membranes. nih.govresearchgate.net Beyond its role in membrane tethering, the PX domain of Mdm1 in yeast also binds to fatty acids, implicating it in the spatial regulation of lipid metabolism and lipid droplet biogenesis. nih.gov

In addition to the well-characterized repeat motifs and PX domain, the architecture of MDM1 includes other predicted structural elements. The yeast homologue of MDM1 is predicted to contain an N-terminal signal sequence and two transmembrane helices, which anchor it to the ER membrane. core.ac.uk Following this region are a PX-associated (PXA) domain and a Regulator of G-protein Signaling (RGS) domain. core.ac.uk At the C-terminus, following the PX domain, lies an uncharacterized C-Nexin domain. core.ac.uk

Coiled-coil domains are common structural motifs in proteins that mediate protein-protein interactions and oligomerization. wikipedia.orgnih.gov While not definitively characterized for MDM1 in the available literature, prediction algorithms may suggest the presence of such regions. These motifs consist of two or more alpha-helices coiled together, and they play critical roles in a vast array of biological functions, from gene expression regulation to providing structural support. wikipedia.orgbath.ac.uk

Protein Family Classification and Evolutionary Relationships

The classification of MDM1 into a specific protein family and understanding its evolutionary history provide context for its molecular functions.

MDM1 and its orthologues across different metazoan species constitute a distinct protein family. nih.gov This family is cataloged in the Pfam database under the accession number pfam15501. nih.govsemanticscholar.org Molecular phylogenetic analysis indicates that the MDM1 family originated early in the evolution of metazoa, suggesting it performs basal and essential functions for cell physiology in multicellular organisms. nih.gov It is important to distinguish the MDM1 gene family from the similarly named MDM2 and MDM4 families, which are well-known E3 ubiquitin ligases involved in tumor suppression; there is no sequence similarity between MDM1 and MDM2/MDM4. nih.gov

DatabaseIdentifierDescriptionReference
PfamPF15501Protein family classification for MDM1. nih.govuniprot.org
InterProIPR029136Integrated resource signature for the MDM1 family. uniprot.orguniprot.org
PANTHERPTHR32078PANTHER family classification for Nuclear Protein MDM1. uniprot.org

The presence of a PX domain firmly places the yeast this compound within the Sorting Nexin (SNX) family. nih.govnih.gov Sorting nexins are a large group of proteins characterized by their PX domain and their involvement in sorting cargo and remodeling membranes within the endocytic pathway. mdpi.comnih.gov

Yeast Mdm1 is considered a novel interorganelle tethering protein that shares homology with a specific subgroup of mammalian sorting nexins. nih.govcore.ac.uk Database searches reveal that the closest human homologues to yeast Mdm1 are SNX13 (also known as RGS-PX1), SNX14, SNX19, and SNX25. core.ac.uk This evolutionary relationship is functionally significant; mutations in the human SNX14 gene, a homolog of yeast MDM1, are associated with an autosomal-recessive neurological disorder. core.ac.uk Studies have shown that introducing analogous mutations into the yeast this compound disrupts its ability to tether the ER and vacuole and leads to defects in lipid metabolism, highlighting a conserved functional role from yeast to humans. nih.govcore.ac.uk In yeast, Mdm1 is also involved in regulating the degradation of nucleolar proteins (nucleophagy) under nutrient starvation, further linking it to cellular homeostatic processes coordinated by sorting nexins. nih.gov

Compound and Protein Table

Name/AbbreviationFull Name
MDM1Mouse double minute 1
CCSAPCentrosome and spindle pole-associated protein 1
SNXSorting Nexin
SNX13Sorting Nexin 13
SNX14Sorting Nexin 14
SNX19Sorting Nexin 19
SNX25Sorting Nexin 25
RGSRegulator of G-protein Signaling
PI3PPhosphatidylinositol 3-phosphate
MDM2Mouse double minute 2
MDM4Mouse double minute 4

Post-Translational Modifications of this compound

Post-translational modifications (PTMs) are crucial regulatory mechanisms that expand the functional diversity of proteins. These modifications, which occur after protein synthesis, can influence a protein's activity, localization, stability, and its interactions with other molecules. In the context of the this compound, while its role as a microtubule-binding protein and a negative regulator of centriole duplication is established, the specific post-translational modifications that directly regulate MDM1 are an emerging area of research.

Identified Types of Modifications

Currently, the scientific literature has not extensively characterized the specific types of post-translational modifications that occur directly on the this compound. While it is hypothesized that PTMs are likely to play a role in modulating MDM1's function, detailed experimental evidence identifying specific modification sites (e.g., phosphorylation, ubiquitination, acetylation, or SUMOylation) on the this compound itself is limited.

The amino acid sequence of MDM1 contains conserved motifs, such as the (S/T)EYxxx(F/Y) repeats, which are important for its interaction with microtubules. nih.gov Such motifs, containing serine (S) and threonine (T) residues, are potential sites for phosphorylation. However, proteomic studies have yet to confirm these or other modifications on a large scale. The investigation into the direct PTMs of MDM1 remains a key area for future research to fully understand its regulatory network.

Functional Implications of Post-Translational Regulation (e.g., microtubule interaction modulation)

Although direct modifications of MDM1 are not yet well-documented, the functional regulation of MDM1 is thought to be intricately linked to the post-translational modifications of the microtubules to which it binds. Microtubules are subject to a wide array of PTMs, collectively referred to as the "tubulin code." This code creates a heterogeneous population of microtubules within the cell, influencing the binding and activity of microtubule-associated proteins (MAPs), including MDM1.

MDM1 is known to localize to the centrioles, which are composed of exceptionally stable microtubules that are rich in post-translational modifications. nih.gov This preferential localization suggests that MDM1 may have a higher affinity for modified tubulin. The functional implications of this post-translational regulation are primarily centered on the modulation of MDM1's interaction with microtubules, which in turn affects its role in centriole duplication and microtubule stability.

Modulation of Microtubule Interaction:

The interaction between MDM1 and microtubules is crucial for its function as a negative regulator of centriole duplication. nih.govnih.gov It is proposed that the PTMs on tubulin can either enhance or inhibit the binding of MDM1, thereby controlling its localization and activity. For instance, specific tubulin modifications may create a binding surface that is preferentially recognized by MDM1, targeting it to the centriolar microtubules and preventing its association with more dynamic cytoplasmic microtubules.

Research has shown that MDM1 associates with microtubules that are positive for acetylated α-tubulin. nih.gov Tubulin acetylation is a hallmark of stable, long-lived microtubules, which are prevalent in centrioles. This suggests that acetylation of microtubules could be a key factor in recruiting or retaining MDM1 at the centrioles.

Another significant modification is polyglutamylation, which involves the addition of glutamate (B1630785) side chains to tubulin. Centriolar microtubules are known to be highly polyglutamylated. nih.gov While the direct effect of polyglutamylation on MDM1 binding has not been explicitly demonstrated, it is a prominent feature of the microtubules to which MDM1 localizes, suggesting a potential regulatory role.

The table below summarizes some of the key post-translational modifications of tubulin that are likely to have functional implications for the regulation of MDM1.

Post-Translational ModificationModified TubulinCommon LocationPotential Functional Implication for MDM1
Acetylation α-tubulin (at Lys40)Stable microtubules, centrioles, ciliaMay enhance the binding affinity of MDM1 to centriolar microtubules, contributing to its specific localization and function in regulating centriole duplication. nih.gov
Polyglutamylation α- and β-tubulin C-terminal tailsCentrioles, cilia, neuronsCould serve as a recognition signal for MDM1, guiding it to the stable microtubule structures of the centrioles. nih.gov
Detyrosination α-tubulin C-terminal tailStable, long-lived microtubulesThe presence of detyrosinated tubulin in stable microtubules may influence the binding landscape for MDM1.

Cellular Localization and Dynamic Distribution

Subcellular Compartmentalization in Mammalian Systems

In mammalian cells, MDM1 is recognized as a microtubule-binding protein with a primary association with the centrosome and related structures. nih.govmaayanlab.cloud Its localization is not static, showing presence in the nucleus, cytosol, and specialized ciliary structures, reflecting its diverse cellular functions. uniprot.orgnih.gov

MDM1 is consistently found at the centrioles of both dividing cells and differentiating multiciliated cells. nih.govmolbiolcell.orgexlibrisgroup.com This localization is observed throughout the cell cycle. nih.gov In multiciliated tracheal epithelial cells, MDM1 is significantly upregulated during ciliogenesis and is found at the numerous centrioles (basal bodies) in the apical region of these specialized cells. nih.govnih.gov

High-resolution imaging techniques, specifically 3D-Structured Illumination Microscopy (3D-SIM), have provided detailed insights into the precise location of MDM1 within the centriole. nih.gov Studies have demonstrated that MDM1 is intimately associated with the microtubule wall of the centriole barrel. maayanlab.cloudmolbiolcell.org Further analysis suggests that MDM1 most likely resides within the centriole lumen. nih.govexlibrisgroup.comnih.govnih.gov This positioning places it centrally within the ring-like structures formed by other centriolar proteins such as CEP164 and CEP152. nih.gov Its localization is described as being in the mid-proximal region of the centriole, between distal markers like CETN3 and proximal markers like C-NAP1. nih.gov This luminal and barrel-associated localization is consistent with its proposed role as a negative regulator of centriole duplication, potentially mediated through direct interaction with centriolar microtubules. molbiolcell.orgnih.gov

Centriolar satellites are small, non-membranous cytoplasmic granules that cluster around the centrosome. cell-stress.com Gene Ontology annotations for MDM1 include "centriolar satellite" as a cellular component, indicating its presence in these structures. biogps.org While primarily known for its centriolar localization, the association with satellites suggests a potential role in the transport of centrosomal components or in the regulation of proteins that shuttle between the cytoplasm and the centrosome. cell-stress.com

MDM1 exhibits a dual presence in both the nucleus and the cytoplasm. uniprot.orggenecards.org It is described as a nuclear protein that binds to and stabilizes microtubules. nih.govgenecards.org In the retina, Mdm1 transcripts are detected in the nuclear layers. maayanlab.cloud While endogenous levels of MDM1 are primarily concentrated at the centrioles, overexpression studies have shown that it can also associate with cytoplasmic microtubules. nih.gov This suggests a dynamic equilibrium between a concentrated centriolar pool and a more diffuse cytosolic and nuclear distribution, which may be regulated according to cellular needs.

MDM1 plays a significant role in the structure and function of cilia. nih.gov Its expression is highly upregulated during the formation of cilia in multiciliated cells. molbiolcell.orgnih.gov In cells induced to form a primary cilium, MDM1 remains associated with the mother centriole, which serves as the basal body. molbiolcell.orgnih.gov

A critical localization of MDM1 is in the connecting cilium (CC) of photoreceptor cells in the retina. nih.govnih.gov The connecting cilium is a specialized and constricted region that joins the inner segment (cell body) to the photosensitive outer segment, and it is essential for the transport of proteins necessary for phototransduction and outer segment maintenance. gzzoc.org.cnarvojournals.org Proteomic analyses have identified MDM1 as a component of the mouse photoreceptor sensory cilium complex. nih.gov This specific localization at the CC underscores its importance in retinal function, as Mdm1 deficiency leads to defects in intraflagellar transport (IFT) and subsequent retinal degeneration. nih.govnih.gov

LocationSystem/Cell TypeMethodKey Findings
Centriole Lumen/Barrel Human RPE-1 cells3D-SIM MicroscopyLocalized to the mid-proximal region, inside the centriole barrel. nih.gov
Centrioles Dividing cells, multiciliated epithelial cellsImmunofluorescenceFound at centrioles throughout the cell cycle. nih.govmolbiolcell.orgexlibrisgroup.com
Centriolar Satellites HumanGene Ontology AnnotationListed as a component of centriolar satellites. biogps.org
Nucleus Mammalian cellsDatabase AnnotationDescribed as a nuclear protein. uniprot.orgnih.govgenecards.org
Cytoplasm Mammalian cellsOverexpression studiesAssociates with cytoplasmic microtubules when overexpressed. nih.gov
Connecting Cilium Mouse & Human PhotoreceptorsImmunohistochemistryConfirmed localization at the connecting cilium. nih.gov
Primary Cilium Human RPE-1 cellsImmunofluorescenceRemains associated with the basal body of the primary cilium. molbiolcell.orgnih.gov

Centrosomal and Centriolar Localization

Subcellular Compartmentalization in Yeast Models

In the budding yeast Saccharomyces cerevisiae, the homolog of MDM1, known as Mdm1p, displays distinct subcellular localization patterns related to its functions in organelle inheritance and homeostasis. yeastgenome.org Unlike its primary centrosomal localization in mammals, Mdm1p is involved in mediating the physical contact between different organelles.

Studies have shown that Mdm1p is an integral endoplasmic reticulum (ER) membrane protein that also binds to the vacuole (the yeast equivalent of the lysosome). nih.govrupress.org This dual binding allows it to function as a molecular tether at nucleus-vacuole junctions (NVJs), which are specific membrane contact sites. yeastgenome.orgnih.gov Overexpression of Mdm1p leads to an expansion of these contact sites. nih.gov

Mdm1p is also involved in lipid droplet homeostasis, localizing to three-way junctions that connect the ER, lipid droplets, and the vacuole. rupress.org This strategic positioning is thought to facilitate the transfer of fatty acids for storage and their eventual breakdown via lipophagy in the vacuole. rupress.org Early studies using immunofluorescence described Mdm1p as forming a novel pattern of spots and punctate arrays throughout the cytoplasm, which are crucial for both mitochondrial and nuclear inheritance. nih.govresearchgate.netsemanticscholar.org

LocationSystem/Cell TypeMethodKey Findings
Nucleus-Vacuole Junctions S. cerevisiaeFluorescence MicroscopyActs as a tether between the ER and the vacuole. yeastgenome.orgnih.gov
ER-LD-Vacuole Junctions S. cerevisiaeFluorescence MicroscopyPositioned at three-way contact sites. rupress.org
Cytoplasmic Structures S. cerevisiaeImmunofluorescenceForms spots and punctate arrays essential for organelle inheritance. researchgate.net

Endoplasmic Reticulum (ER) Membrane Anchoring

Mdm1 is an integral membrane protein of the endoplasmic reticulum (ER). rupress.orgresearchgate.net Its stable association with the ER is mediated by two N-terminal transmembrane domains. nih.gov This anchoring mechanism ensures that the bulk of the protein, including its functional domains, is oriented towards the cytoplasm, allowing it to interact with other organelles. The localization of Mdm1 is not uniform throughout the entire ER network; it is particularly enriched in the perinuclear ER. rupress.org

Experimental evidence confirms that the transmembrane region of Mdm1 is essential for its ER localization. researchgate.net Deletion or alteration of these N-terminal domains results in the mislocalization of the protein, underscoring their critical role in tethering Mdm1 to the ER membrane. nih.gov This firm anchoring is the foundation for Mdm1's function as a molecular bridge to other cellular structures.

FeatureDescriptionSource
Protein Type Integral membrane protein rupress.orgresearchgate.net
Anchor Two N-terminal transmembrane domains nih.gov
Primary Location Endoplasmic Reticulum, enriched in the perinuclear ER rupress.org

Nuclear ER-Vacuole Junction (NVJ) Localization

A hallmark of Mdm1's cellular distribution is its specific accumulation at Nuclear ER-Vacuole Junctions (NVJs). rupress.orgnih.govyeastgenome.orgnih.gov These are specialized membrane contact sites where the perinuclear ER and the vacuolar membrane are held in close proximity. nih.gov Mdm1 plays an active role in forming and maintaining these junctions, acting as a tether between the two organelles. rupress.orgnih.govyeastgenome.orgnih.gov

The tethering function of Mdm1 is facilitated by its distinct domains. While its N-terminal transmembrane domains anchor it to the ER, its C-terminal Phox (PX) homology domain directly interacts with the vacuole. rupress.orgnih.gov Specifically, the PX domain binds to phosphoinositides, such as phosphatidylinositol 3-phosphate (PI3P), on the surface of the vacuolar membrane. researchgate.netnih.gov A truncated version of Mdm1 lacking this PX domain fails to localize to NVJs, demonstrating the essential role of this domain in bridging the ER-vacuole gap. nih.gov Overexpression of Mdm1 leads to an expansion of these contact sites, further highlighting its role in their formation. nih.gov The localization of Mdm1 at NVJs is independent of the primary tethering protein Nvj1, indicating that Mdm1 is a key component in establishing this organellar proximity. nih.gov

DomainFunctionBinding PartnerLocationSource
N-terminal Transmembrane Domains AnchoringER MembraneEndoplasmic Reticulum nih.gov
C-terminal PX Domain TetheringPhosphoinositides (e.g., PI3P)Vacuolar Membrane researchgate.netnih.gov

Mitochondrial Association and Distribution

In addition to its well-established role at the ER and NVJs, Mdm1 is also involved in mitochondrial inheritance and morphology in yeast. nih.govsemanticscholar.org In Saccharomyces cerevisiae, a complex involving Mdm1, Mdm10, Mmm1, and Mdm34 has been identified as a molecular link between the ER and mitochondria, known as the ER-mitochondria encounter structure (ERMES). nih.gov This complex is crucial for maintaining mitochondrial structure and may be involved in phospholipid exchange between the two organelles. ymdb.ca

Mutational analyses of Mdm1 have revealed its importance in proper mitochondrial distribution. nih.gov Certain mutations in the MDM1 gene lead to defects in mitochondrial transmission to daughter cells and result in altered mitochondrial morphology, with the typically tubular mitochondria appearing as smaller, rounded structures. nih.gov These findings suggest that Mdm1, as part of the ERMES complex, contributes to the dynamic network that connects the ER and mitochondria, which is vital for cellular function. ebi.ac.uknih.govebi.ac.uk

ComplexComponentsFunctionSource
ERMES Mdm1, Mdm10, Mmm1, Mdm34ER-mitochondria tethering, mitochondrial morphology, phospholipid exchange nih.govymdb.ca

Mechanistic Roles in Cellular Processes

Regulation of Centriole Dynamics and Cell Division

In vertebrate cells, Mdm1 is recognized as a key negative regulator of centriole duplication, a process that is tightly controlled to ensure that each daughter cell inherits the correct number of centrosomes. Mdm1 exerts its regulatory function through its ability to interact with and stabilize microtubules, thereby influencing the structural integrity and duplication cycle of centrioles. researchgate.netexlibrisgroup.comnih.govmaayanlab.cloudmolbiolcell.orgnih.gov

Mdm1 acts as a brake on centriole duplication to prevent the formation of supernumerary centrioles, which can lead to mitotic errors and aneuploidy. researchgate.netnih.gov Experimental evidence robustly supports this role. Overexpression of Mdm1 in cells leads to a significant suppression of centriole duplication. researchgate.netnih.gov Conversely, the depletion of Mdm1 results in the stimulation of the centriole duplication pathway. molbiolcell.org This is not associated with an increase in the abundance of key positive regulators like PLK4, CEP63, CEP152, or SASS6 at the centrosome, but rather with an increase in early intermediates of centriole formation. researchgate.net This suggests that Mdm1's regulatory role occurs at a step that prevents the excessive initiation of procentriole assembly. researchgate.netnih.gov

Table 1: Effects of Mdm1 Expression Levels on Centriole Duplication

Experimental Condition Observed Phenotype Implication Reference
Mdm1 Overexpression Suppression of centriole duplication in cycling and S-phase arrested cells. Mdm1 acts as a negative regulator of the canonical centriole duplication pathway. researchgate.net
Mdm1 Depletion Increased formation of supernumerary centrin foci. Loss of Mdm1 function leads to unscheduled initiation of centriole formation. researchgate.net
Mdm1 Depletion No significant change in the number of centrosomes per cell. The supernumerary structures are likely early-stage intermediates that do not mature into full centrosomes. researchgate.net

The regulatory function of Mdm1 is intrinsically linked to its ability to bind and stabilize microtubules. researchgate.netnih.gov The protein contains a repeat motif that is essential for its efficient interaction with microtubules. researchgate.netnih.gov When Mdm1 is overexpressed, it not only localizes to the centrioles but also associates with cytoplasmic microtubules, leading to their stabilization. researchgate.net This stabilization effect is demonstrated by the resistance of microtubules in Mdm1-overexpressing cells to depolymerizing agents like nocodazole (B1683961) and cold treatment. researchgate.net It is proposed that Mdm1's affinity may be higher for the unique, highly stable triplet microtubules of the centriole barrel. researchgate.net By binding to and stabilizing the centriolar microtubules, Mdm1 likely contributes to the structural integrity of the centriole, which in turn influences the duplication process. researchgate.netuni-heidelberg.de This interaction is crucial, as the microtubule-binding properties of Mdm1 are required for its ability to suppress centriole duplication. researchgate.net

Depletion of Mdm1 leads to a notable increase in granular material within the cell, which is believed to represent early intermediates in the process of centriole formation. researchgate.netexlibrisgroup.comnih.gov These structures often appear as supernumerary centrin foci. researchgate.net The formation of a new centriole is a highly orchestrated process that begins with the assembly of a nine-fold symmetric "cartwheel" structure, for which the protein SAS-6 is a critical component. While Mdm1 does not appear to directly interact with SAS-6, its role in maintaining the stability of the mother centriole is crucial for the proper, once-per-cycle assembly of the daughter centriole. researchgate.netuni-heidelberg.de

Recent findings suggest that Mdm1 interacts with inner scaffold proteins of the centriole, including POC1A, POC1B, and FAM161A. uni-heidelberg.denih.gov This interaction is thought to help tether the inner scaffold to the centriole's microtubule wall, thereby ensuring the structural integrity of the centriole. uni-heidelberg.denih.gov By stabilizing the mother centriole structure, Mdm1 may prevent the aberrant or excessive recruitment of cartwheel components, thus restricting the initiation of new procentrioles. The granular material observed upon Mdm1 depletion may, therefore, represent disorganized or stalled early assembly intermediates that accumulate when the structural integrity of the mother centriole is compromised. researchgate.netnih.gov

Mitochondrial Homeostasis and Inheritance (Yeast)

In the budding yeast Saccharomyces cerevisiae, the Mdm1 protein (Mdm1p) plays a fundamental role in ensuring the faithful inheritance of mitochondria and nuclei by daughter cells during division. nih.govnih.govnih.gov It is characterized as an intermediate filament-like protein that assembles into a network of cytoplasmic structures essential for these processes. nih.govrupress.org

Wild-type yeast cells exhibit a characteristic tubular mitochondrial network that is actively distributed throughout the cytoplasm. However, mutations in the MDM1 gene lead to dramatic alterations in mitochondrial morphology. nih.gov Instead of a tubular network, mdm1 mutant cells typically display large, spherical mitochondria that are often aggregated within the mother cell. nih.govresearchgate.net This altered morphology is indicative of defects in the processes that maintain the shape and distribution of mitochondria.

The primary function of Mdm1p in yeast is to ensure that mitochondria are properly segregated into the growing bud during cell division. nih.govnih.gov This process is dependent on the actin cytoskeleton; mitochondria are transported along actin cables into the daughter cell. nih.govnih.gov Mdm1p is thought to be a key player in linking mitochondria to this transport machinery. nih.govrupress.org

Mutational analysis has revealed different classes of mdm1 alleles that exhibit distinct phenotypes, highlighting the protein's dual role in mitochondrial and nuclear inheritance. nih.gov

**Table 2: Phenotypic Classes of mdm1 Mutants in *S. cerevisiae***

Mutant Class Mitochondrial Inheritance Mitochondrial Morphology Nuclear Inheritance Reference
Class I Defective Small, round mitochondria Defective nih.gov
Class II Defective Small, round mitochondria Normal nih.gov
Class III Normal Normal Defective nih.gov

The defects in mitochondrial inheritance in Class I and II mutants are characterized by a failure to transfer mitochondria into the developing bud. nih.gov This is often accompanied by the clumping of the aberrant, spherical mitochondria in the mother cell. nih.gov The force for mitochondrial movement along actin cables is thought to be generated in part by the Arp2/3 complex, which stimulates actin polymerization. nih.govnih.gov While a direct interaction between Mdm1p and the Arp2/3 complex has not been definitively established, Mdm1p's role as an intermediate filament-like protein suggests it may provide a structural scaffold that facilitates the connection between mitochondria and the actin-based transport system. nih.govnih.gov

Influence on Mitochondrial DNA Replication and Transmission

In the budding yeast Saccharomyces cerevisiae, the this compound (Mdm1p) is integral to the faithful inheritance of mitochondria from a mother cell to its progeny. nih.gov While a direct enzymatic role in the replication of mitochondrial DNA (mtDNA) has not been established, its function in ensuring the proper segregation of the mitochondrial organelle is paramount for the transmission of the mitochondrial genome. nih.gov

Studies involving mutations in the MDM1 gene have identified different classes of defects related to organelle inheritance. nih.gov Specifically, Class I and Class II mdm1 mutants show pronounced difficulties in mitochondrial transmission. nih.gov A common characteristic of these mutants is an altered mitochondrial morphology, where the typical elongated and interconnected mitochondrial network is replaced by smaller, fragmented, and rounded mitochondria. nih.gov Such morphological changes are often linked to disruptions in mitochondrial dynamics, which are essential for the maintenance and distribution of mtDNA.

Mdm1p assembles into distinct punctate structures within the cytoplasm, forming a network that is believed to facilitate the movement of organelles. nih.gov In temperature-sensitive mdm1 mutants, the disassembly of this network at restrictive temperatures leads to a failure in the transport of mitochondria into the developing bud, thereby preventing the inheritance of mtDNA. nih.gov The genetic mutations responsible for these inheritance defects have been traced to two separate domains within the this compound, indicating that it has a modular structure that governs its roles in both mitochondrial and nuclear transport. nih.gov Although the precise molecular links between Mdm1p and the mtDNA replication machinery are yet to be fully uncovered, its established role as a key factor in mitochondrial inheritance highlights its significant, albeit indirect, influence on the propagation of mitochondrial DNA.

Table 1: Phenotypes of Mdm1 Mutant Classes


Mdm1 Mutant ClassPhenotypeMitochondrial MorphologyReference
Class IDefective mitochondrial and nuclear transmissionSmall, round nih.gov
Class IIDefective mitochondrial inheritanceSmall, round nih.gov
Class IIIAberrant nuclear inheritanceNormal nih.gov

Endoplasmic Reticulum Function and Lipid Metabolism (Yeast)

ER-Vacuole Inter-organelle Membrane Contact Site Tethering

In yeast, Mdm1p is a crucial component in the formation and maintenance of membrane contact sites (MCSs) that physically link the endoplasmic reticulum (ER) and the vacuole (the yeast equivalent of the lysosome). nih.govrupress.orgrupress.org Mdm1p is specifically found at the nuclear ER-vacuole junctions (NVJs), where it acts as a molecular tether to bridge the two organelles. nih.govrupress.org

From a structural standpoint, Mdm1p is an integral membrane protein of the ER. rupress.orgrupress.org It is anchored within the ER membrane by a pair of N-terminal transmembrane domains. nih.gov Its C-terminal Phox (PX) domain projects into the cytoplasm, where it binds to phosphoinositides on the vacuolar surface, thus physically linking the two organelles. nih.gov The direct role of Mdm1p in this tethering function is underscored by the observation that its overexpression leads to an expansion of these contact sites, a condition known as hypertethering. rupress.org This function of Mdm1p is independent of Nvj1, another protein also known to be involved in the formation of NVJs. rupress.org The tethering role of Mdm1p is not merely structural; it is also physiologically significant, particularly in the context of lipid metabolism. nih.gov

Spatial Regulation of Lipid Droplet Biogenesis

Mdm1p is instrumental in dictating the specific subcellular locations of lipid droplet (LD) formation, especially under conditions of nutrient stress. elsevierpure.comnih.govnih.gov Lipid droplets, which function as the cell's primary storage depots for neutral lipids such as triacylglycerides, originate from the ER membrane. nih.govrupress.org By being localized at ER-vacuole contact sites, Mdm1p earmarks these junctions as preferred sites for the biogenesis of a distinct subpopulation of LDs. rupress.orgnih.gov

Modulation of Fatty Acid Activation and Triacylglyceride Synthesis

In addition to its structural functions, Mdm1p is directly implicated in the biochemical pathways of fatty acid metabolism. elsevierpure.comnih.govrupress.org It has been shown to interact with enzymes that are essential for the synthesis of triacylglycerides (TAGs), the main constituents of lipid droplets. nih.govrupress.org

Proteomic analyses have revealed that Mdm1p associates with Faa1, a fatty acyl-CoA ligase responsible for the activation of free fatty acids by converting them into fatty acyl-CoAs. rupress.orgelsevierpure.comresearchgate.net This activation is a prerequisite for their incorporation into TAGs. nih.gov Through its Phox-associated (PXA) domain, Mdm1p binds to fatty acids and is co-enriched with Faa1 at the sites where LDs are budding. elsevierpure.comnih.gov This suggests that Mdm1p functions as a scaffold, recruiting the necessary enzymatic machinery for fatty acid activation to the precise locations of LD biogenesis.

The absence of functional Mdm1p results in impaired activation of free fatty acids and a consequent decrease in the synthesis of TAGs via the Dga1-dependent pathway. elsevierpure.comnih.gov This leads to an intracellular accumulation of free fatty acids, which can induce cellular toxicity and ER stress. elsevierpure.comnih.gov Thus, Mdm1p is critical for channeling fatty acids into TAG storage, which serves to protect the cell from lipotoxicity and maintain the homeostasis of the ER. elsevierpure.comnih.gov

Table 2: Mdm1p Interacting Proteins in Lipid Metabolism


Interacting ProteinFunctionRole in Mdm1p-mediated ProcessReference
Faa1Fatty acyl-CoA ligaseFatty acid activation for TAG synthesis[1, 7, 13]
Dga1Diacylglycerol acyltransferaseTAG synthesis nih.gov

Crosstalk with Key Signaling Pathways (Mammalian)

Interaction with TP53 (p53) Tumor Suppressor Pathway

In mammalian cells, a protein known as Murine Double Minute 1 (MDM1) has been studied for its role in the TP53 (p53) tumor suppressor pathway, with a particular focus on colorectal cancer (CRC). nih.gov It is important to distinguish this mammalian MDM1 from the yeast Mdm1p, as their functional contexts appear to be different.

The p53 protein is a well-known tumor suppressor that governs cell cycle arrest and apoptosis in response to various cellular stresses. nih.govyoutube.com The activity of p53 is tightly regulated, notably by the E3 ubiquitin ligase MDM2, which promotes the degradation of p53. nih.govresearchgate.net

Recent findings suggest that the expression level of MDM1 can affect the sensitivity of CRC cells to chemoradiotherapy by modulating the p53 pathway. nih.gov Specifically, the overexpression of MDM1 in CRC cells has been linked to increased p53 expression and enhanced apoptosis, which in turn improves the effectiveness of chemoradiation treatments. nih.gov In contrast, the knockout of MDM1 is associated with lower p53 levels and reduced apoptosis, leading to resistance to therapy. nih.gov

The proposed mechanism for this effect involves the interaction of MDM1 with Y-box binding protein 1 (YBX1), which acts as a transcriptional inhibitor of the TP53 gene. nih.gov MDM1 is thought to bind to YBX1, thereby preventing YBX1 from binding to the TP53 promoter. nih.gov This action relieves the transcriptional repression on TP53, resulting in higher levels of p53 expression. nih.gov This suggests that, unlike the negative regulatory role of MDM2, MDM1 may function as a positive regulator of p53.

Table 3: Molecules in the Mammalian MDM1-p53 Interaction


MoleculeRole in the MDM1-p53 InteractionEffect of MDM1 OverexpressionReference
TP53 (p53)Tumor suppressorIncreased expression and apoptosis nih.gov
YBX1Transcriptional inhibitor of TP53Reduced binding to TP53 promoter nih.gov
MDM2E3 ubiquitin ligase, negative regulator of p53-[16, 21]

Regulation of Apoptosis Mechanisms

MDM1 has been identified as a significant regulator of apoptosis, primarily through its influence on the p53 signaling pathway. cancerbiomed.org Research, particularly in the context of colorectal cancer (CRC), has demonstrated that the expression level of MDM1 directly correlates with a cell's sensitivity to apoptosis-inducing treatments like chemoradiotherapy. nih.govscienceopen.com

Overexpression of MDM1 promotes the expression of the tumor suppressor protein p53, leading to an increase in apoptosis. cancerbiomed.orgnih.gov Conversely, the knockout or decreased expression of MDM1 results in the downregulation of p53 and a subsequent reduction in apoptosis, which can contribute to treatment resistance. researchgate.net Mechanistic studies have shown that in cells with low MDM1 expression, the application of apoptosis-inducing inhibitors can restore sensitivity to cancer therapies, underscoring MDM1's role in this critical cell death pathway.

The pro-apoptotic function of MDM1 is linked to its impact on key proteins in the apoptotic signaling cascade. For instance, in CRC cells, MDM1 expression levels affect the abundance of cleaved caspase-3, cleaved PARP, and the pro-apoptotic effector BAX.

Table 1: Impact of MDM1 Expression on Apoptotic Markers in Colorectal Cancer Cells
MDM1 Expression LevelEffect on p53 ExpressionEffect on ApoptosisSensitivity to Chemoradiotherapy
High (Overexpression) IncreasedPromotedEnhanced
Low (Knockout) DecreasedRepressedDecreased

Modulation of Gene Expression (e.g., via YBX1, paraspeckle components)

MDM1 modulates gene expression through intricate interactions with other nuclear proteins, thereby influencing crucial cellular outcomes. Its regulatory activity has been notably linked to the transcription factor Y-box binding protein 1 (YBX1) and core components of nuclear paraspeckles.

A key mechanism by which MDM1 promotes p53 expression is by regulating the activity of YBX1. YBX1 typically acts as a transcriptional inhibitor of the TP53 gene. researchgate.net Research has shown that overexpression of MDM1 limits the binding of YBX1 to the TP53 promoter. nih.gov This interference alleviates the transcriptional repression exerted by YBX1, leading to an upregulation of TP53 transcription and, consequently, increased p53 protein levels and apoptosis. researchgate.net

Furthermore, immunoprecipitation assays have revealed that MDM1 can bind to the core paraspeckle proteins Non-POU domain-containing octamer-binding protein (NONO) and Splicing factor proline and glutamine rich (SFPQ). researchgate.netpreprints.org Paraspeckles are nuclear bodies involved in the regulation of gene expression, often by sequestering specific mRNAs and proteins. researchgate.netwikipedia.org While the detailed functional consequences of the MDM1-paraspeckle protein interaction are still being elucidated, this binding suggests a potential role for MDM1 in the broader regulation of nuclear RNA processing and gene expression mediated by these subnuclear structures.

Table 2: MDM1 Interactions and Their Effect on Gene Expression
Interacting ProteinMDM1 Effect on InteractionConsequence for Gene Expression
YBX1 Limits binding of YBX1 to the TP53 promoterUpregulation of TP53 transcription
NONO Binds to NONOPotential modulation of paraspeckle-mediated gene regulation
SFPQ Binds to SFPQPotential modulation of paraspeckle-mediated gene regulation

Other Emerging Cellular Functions

Beyond its established roles, MDM1 is implicated in other specialized cellular processes, highlighting its functional diversity. One of the most significant emerging functions is its connection to transport mechanisms within cilia.

Links to Intra-flagellar Transport

Intra-flagellar transport (IFT) is an essential process for the assembly and maintenance of cilia and flagella. researchgate.net Studies have uncovered a critical role for MDM1 in the IFT of photoreceptor cells in the retina. researchgate.net The protein is localized at the connecting cilium of these specialized sensory cells. researchgate.net

Deficiency of MDM1 has been shown to cause specific defects in IFT, leading to the mislocalization of essential proteins like opsins within the photoreceptor cells. researchgate.net This disruption of normal protein trafficking prevents the continuous replenishment of the outer segment discs, which are vital for phototransduction. The ultimate consequence of these IFT defects is progressive retinal degeneration. researchgate.net This link establishes MDM1 as a key protein for maintaining the structural and functional integrity of photoreceptor cilia.

Regulation of Mdm1 Protein Expression and Activity

Transcriptional Regulation and Expression Profiles

Transcriptional regulation plays a significant role in determining the levels of MDM1 expression across different tissues and cell types, as well as during specific cellular processes.

Differential Expression Across Tissues and Cell Types

MDM1 exhibits differential expression patterns across a variety of tissues and cell types. In humans, the MDM1 gene is expressed in bronchial epithelial cells and numerous other cell types and tissues. uniprot.orgbgee.org Data from sources like Bgee and Expression Atlas provide insights into its baseline and differential expression. uniprot.orgbgee.org The Human Protein Atlas (HPA) indicates low tissue specificity for MDM1 gene expression, but also provides data on protein expression profiles in different tissues. maayanlab.cloud

Studies in mice have revealed specific expression patterns of different MDM1 transcripts. A major 3.1-kb transcript is detected in all normal mouse tissues examined, with the highest expression observed in the testis. marrvel.org Smaller transcripts are also present in the testis. marrvel.org The retinal transcript (RT) of mouse Mdm1 is highly expressed in the retina and testis, with weaker expression in the brain, anterior and posterior eye, heart, kidney, and skeletal muscle, and little to no expression in other tissues. marrvel.org The short transcript (ST) is highly expressed in the testis, with much lower expression in the lung, brain, retina, anterior and posterior eye, kidney, and skeletal muscle, and absent in other tissues. marrvel.org Quantitative real-time PCR analysis in adult mouse tissues further details the expression levels of these transcripts. researchgate.net

Mouse TissueMdm1 TranscriptRelative Expression Level (per 10,000 β-Actin)
TestisRTHigh
RetinaRTHigh
BrainRTWeak
KidneyRTWeak
Skeletal MuscleRTWeak
TestisSTHigh
LungSTMuch Lower
BrainSTMuch Lower
RetinaSTMuch Lower
KidneySTMuch Lower
Skeletal MuscleSTMuch Lower
TestisLTVery High
KidneyLTWeak
Skeletal MuscleLTWeak
UterusLTWeak
BrainLTAbsent
Eye tissuesLTAbsent

Note: Data compiled from quantitative expression analysis of different Mdm1 transcripts in adult mouse tissues. marrvel.orgresearchgate.net

In developing mouse eyes, expression of Mdm1 transcripts (RT and ST) is detected from postnatal day 1 and gradually increases in the retina from 1 to 6 months of age, remaining unchanged up to 20 months. researchgate.net In situ hybridization shows Mdm1-RT in all nuclear layers of wild-type albino mouse retinas. marrvel.orgresearchgate.net

Transcriptional Upregulation During Specific Differentiation Processes (e.g., multiciliated epithelial cells)

MDM1 is notably upregulated during the differentiation of multiciliated epithelial cells, a specialized cell type characterized by the presence of numerous centrioles and motile cilia. researchgate.netmolbiolcell.orgnih.govmolbiolcell.orgnih.gov This high upregulation during ciliogenesis in multiciliated tracheal epithelial cells has been observed in mouse models. researchgate.netmolbiolcell.orgnih.gov MDM1 protein localizes to the centrioles of these differentiating cells. genecards.orgcancer.govresearchgate.netmolbiolcell.orgnih.govmolbiolcell.orgnih.gov

Beyond multiciliated epithelial cells, MDM1 expression patterns suggest potential roles in the early development of other tissues. In zebrafish, mdm1 expression is observed during early embryonic development in the forming tail bud, telencephalon, neural tube, diencephalon, and pronephric duct. zfin.orgplos.org

Furthermore, MDM1 expression is linked to differentiation processes in the mammalian retina. During the differentiation of rod photoreceptors in the mouse retina, NRL (a bZIP transcription factor) binding profiles change, with NRL binding to genes involved in photoreceptor maintenance, including Mdm1, in mature rods. oup.com

Regulatory Mechanisms Governing Protein Stability and Turnover

While the search results provide extensive information on MDM1 expression, detailed mechanisms specifically governing this compound stability and turnover (e.g., ubiquitination, proteasomal degradation pathways) are not explicitly detailed for the human protein in the provided snippets. However, the role of MDM1 as a negative regulator of centriole duplication suggests that its protein levels and activity must be tightly controlled. researchgate.netmolbiolcell.orgnih.govmolbiolcell.orgnih.gov The analogy to other centriolar proteins whose stability is regulated by mechanisms like trans-autophosphorylation and the SCF ubiquitin ligase complex (e.g., PLK4) hints at potential regulatory pathways that might also apply to MDM1, although this is not directly stated in the search results. nih.gov

Response to Cellular Cues and Environmental Stressors (e.g., nutrient stress, ER stress)

MDM1 has been implicated in cellular responses to stress, particularly nutrient stress and its connection to endoplasmic reticulum (ER) homeostasis. Studies in yeast (Saccharomyces cerevisiae) have shown that the this compound, which acts as an ER-vacuole tether, plays a role in the spatial regulation of lipid droplet (LD) biogenesis in response to nutritional stress. embopress.orgresearchgate.netnih.govrupress.orgrupress.orgnih.govresearchgate.netmdpi.comdiva-portal.org

Under starvation conditions, yeast ER-vacuole contact sites (nucleus-vacuole junctions, NVJs) expand and become sites for LD production. embopress.orgresearchgate.netnih.gov MDM1 is a resident protein at these NVJs and is involved in the clustering of stress-induced LDs. researchgate.netnih.govmdpi.com MDM1 associates with LDs through its hydrophobic N-terminal region and is sufficient to demarcate sites for LD budding. rupress.orgrupress.orgnih.govresearchgate.net It interacts with fatty acids via its Phox-associated domain and coenriches with fatty acyl-coenzyme A ligase Faa1 at LD bud sites. rupress.orgrupress.orgnih.govresearchgate.net Loss of MDM1 perturbs fatty acid activation and triglyceride synthesis, leading to elevated cellular fatty acid levels, which in turn disrupts ER morphology and increases sensitivity to fatty acid-induced lipotoxicity. rupress.orgrupress.orgnih.govresearchgate.net This suggests that MDM1 coordinates fatty acid activation at the ER-vacuole interface to promote LD production during stress, thereby maintaining ER homeostasis. rupress.orgrupress.orgnih.govresearchgate.net

While the direct link between MDM1 and ER stress in mammalian cells is less detailed in the provided results, the connection between LD biogenesis and ER homeostasis is established. Inducing ER stress can stimulate LD formation, underscoring their functional relationship. rupress.org In yeast, NVJ expansion, which involves MDM1, also occurs upon exposure to ER stress. diva-portal.org MDM1's role in maintaining ER homeostasis through lipid droplet regulation in yeast suggests a potential, though not explicitly detailed in these results, involvement in ER stress responses in other organisms.

Furthermore, MDM1 has been found to be enriched at NVJs upon compromised nuclear pore complex assembly, suggesting a link between MDM1, NVJs, LD organization, and proteostatic stress. diva-portal.org

Evolutionary Biology and Comparative Genomics

Phylogenetic Analysis and Evolutionary Origin

Molecular phylogenetic analysis has been instrumental in tracing the evolutionary history of the MDM1 gene and understanding its origins.

The MDM1 gene encodes an evolutionarily conserved protein found across all metazoans. nih.govgenecards.orgmaayanlab.clouduniprot.orgidentifiers.org This high degree of conservation suggests that MDM1 performs essential cellular functions critical for multicellular organisms. maayanlab.cloud The MDM1 protein family forms a distinct group within the metazoan lineage. genecards.orgmaayanlab.cloud

Homologous genes to MDM1 can be traced back to basal metazoan lineages, including trichoplax and cnidarians. genecards.orgmaayanlab.clouduniprot.org The presence of MDM1 in these early metazoans indicates that the protein family evolved early in metazoan history. genecards.orgmaayanlab.cloud This early origin further supports the notion that MDM1 potentially holds important basal functions for cell physiology in multicellular organisms. genecards.orgmaayanlab.cloud

Genomic Organization and Gene Synteny

Analysis of the genomic organization and gene synteny of MDM1 provides clues about its evolutionary maintenance and potential constraints on its duplication.

In vertebrates, the MDM1 gene is located within a conserved syntenic region. nih.govgenecards.orgmaayanlab.clouduniprot.org This conserved synteny in vertebrates is composed of a core set of genes, including GRIP1, CAND1, RAP1, and MDM1. genecards.orgmaayanlab.cloud The MDM1 synteny was already established in the elephant shark and remains adjacent to the MDM2 synteny in basal bony fish like the spotted gar, whose genome did not undergo the teleost-specific whole-genome duplication. genecards.orgmaayanlab.cloud While the MDM1 and MDM2 syntenies are neighbors in tetrapods and spotted gar, they are located on different chromosomes in bony fish species. genecards.orgmaayanlab.cloud

Here is a table illustrating the conserved syntenic genes in vertebrates:

GeneDescription
MDM1Mdm1 nuclear protein
GRIP1Glutamate (B1630785) receptor interacting protein 1
CAND1Cullin-associated and neddylation-dissociated 1
RAP1RAP1, telomeric repeat binding factor 2 interacting protein 1

In almost all analyzed species, there is only one MDM1 gene based on current genome annotations. nih.govgenecards.orgmaayanlab.clouduniprot.org Considering that vertebrate genomes underwent two to three rounds of whole-genome duplications around the time of vertebrate origin, the retention of only one MDM1 ohnolog is notable. nih.govgenecards.orgmaayanlab.clouduniprot.org This observation suggests that other MDM1 ohnologs were likely lost after these whole-genome duplication events. nih.govgenecards.orgmaayanlab.clouduniprot.org The presence of a single MDM1 ohnolog in vertebrates, despite rounds of whole-genome duplication, implies that it is a "duplication-resistant" gene. nih.govgenecards.orgmaayanlab.clouduniprot.org

Advanced Research Methodologies and Experimental Models

Genetic Manipulation and Functional Studies

Genetic techniques have been central to understanding the functional aspects of Mdm1. By modulating its expression levels and introducing specific mutations, researchers have been able to observe the direct consequences on cellular processes.

Experiments involving the overexpression and depletion of Mdm1 have consistently pointed to its role as a negative regulator of centriole duplication. nih.gov

Overexpression Studies: Overexpression of Mdm1 has been shown to suppress or inhibit centriole formation. nih.govresearchgate.net In cycling RPE-1 cells, elevated levels of Mdm1 blocked centriole duplication. nih.gov Similarly, in U2OS cells arrested in the S phase, a condition that normally induces centriole reduplication, Mdm1 overexpression effectively halted this process. nih.govresearchgate.net This suggests that Mdm1 functions within the canonical pathway of centriole duplication. nih.gov Furthermore, in colorectal cancer (CRC) cell lines, MDM1 overexpression was found to increase the cells' sensitivity to chemoradiation. nih.gov

Depletion Studies: Conversely, the depletion of Mdm1 using techniques like RNA interference has been shown to result in the formation of supernumerary structures that resemble early intermediates in centriole assembly. nih.govresearchgate.net This finding further supports the protein's role in negatively regulating the initial stages of centriole formation. nih.gov The effectiveness of Mdm1 depletion can be quantified by measuring the loss of its fluorescence intensity at the centrosome. researchgate.net

Experimental ApproachCell LineKey FindingReference
Overexpression RPE-1 (cycling)Blocked canonical centriole duplication. nih.gov
Overexpression U2OS (S-phase arrested)Suppressed centriole reduplication. nih.govresearchgate.net
Overexpression Colorectal Cancer CellsIncreased sensitivity to chemoradiation. nih.gov
Depletion RPE-1Increased formation of early centriole assembly intermediates. nih.govresearchgate.net

Site-directed mutagenesis and the analysis of naturally occurring mutations have provided deeper insights into the structure-function relationship of the Mdm1 protein.

Repeat Motif Analysis: Researchers have identified a specific repeat motif within the this compound that is crucial for its function. A mutant version of Mdm1, termed MDM1 rm, which has this repeat motif altered, failed to block centriole reduplication even when overexpressed. researchgate.net This indicates that the repeat motif is essential for the inhibitory function of Mdm1 in centriole duplication. researchgate.net

Nonsense and Frameshift Mutations: In mice, a nonsense mutation in exon 8 of the Mdm1 gene has been linked to age-related retinal degeneration 2 (arrd2). nih.gov This mutation leads to the decay of the retinal Mdm1 transcript. nih.gov Another study utilized CRISPR/Cas9 to create a 4-base pair deletion in exon 3 of the mouse Mdm1 gene. nih.govresearchgate.net This deletion induces a frameshift mutation, resulting in a truncated this compound of 109 amino acids, compared to the 708 amino acids of the wild-type protein. nih.govresearchgate.net Mice homozygous for this mutation (Mdm1−/−) showed a complete absence of the full-length this compound and exhibited retinal degeneration. nih.gov

Mutation TypeGene RegionModel Organism/CellConsequenceReference
Repeat Deletion Repeat MotifU2OS CellsFailure to inhibit centriole reduplication. researchgate.net
Nonsense Mutation Exon 8Mouse (arrd2)Transcript decay; associated with retinal degeneration. nih.gov
Frameshift (4bp del) Exon 3Mouse (Mdm1−/−)Truncated protein; leads to retinal degeneration. nih.govresearchgate.net

The development of gene knockout models has been instrumental in studying the systemic and organism-level effects of Mdm1 absence.

Mouse Models: Mdm1-knockout mice have been successfully generated using the CRISPR/Cas9 system. nih.govresearchgate.net These Mdm1−/− mice, which harbor a frameshift mutation, are viable but exhibit significant pathologies, most notably retinal degeneration. nih.gov The degeneration of outer segment photoreceptors is evident from an early postnatal day, with vision decreasing by 6 weeks of age and eventually being lost. nih.gov These models have been critical in demonstrating that Mdm1 deficiency leads to defects in intraflagellar transport (IFT) in photoreceptor cells, causing the observed retinal disruption. nih.gov

Yeast Models: In the yeast Saccharomyces cerevisiae, the MDM1 gene has been found to be essential for mitotic growth. researchgate.net Gene disruption experiments, where the MDM1 gene is knocked out, demonstrated that the gene is necessary for cell viability, highlighting its fundamental role in cell division in this organism. researchgate.net

Cell Line Models: In addition to organismal models, various human knockout cell lines for the MDM1 gene have been engineered using CRISPR/Cas9 technology. biosynsis.com Commercially available knockout lines include those derived from HeLa, HCT 116, HEK293, and A549 cells. biosynsis.com These cell lines provide powerful in vitro systems for dissecting the specific pathways Mdm1 is involved in, such as cell cycle regulation and apoptosis, without interference from the protein's expression. biosynsis.com

High-Resolution Imaging and Cell Biology Techniques

Advanced imaging techniques have enabled researchers to visualize the precise subcellular localization of Mdm1 and observe its behavior in real-time, providing a dynamic perspective on its function.

Three-dimensional structured illumination microscopy (3D-SIM), a super-resolution technique, has been pivotal in defining the exact location of Mdm1 within the cell. nih.gov These studies have revealed that Mdm1 is closely associated with the centriole barrel. nih.govresearchgate.net The high resolution afforded by 3D-SIM suggests that Mdm1 likely resides within the lumen of the centriole. nih.gov This precise localization places the protein in an ideal position to influence the microtubule-based processes central to centriole duplication. nih.gov In mouse tracheal epithelial cells (MTECs), 3D-SIM imaging confirmed that Mdm1 localizes to centrioles in multiciliated cells. nih.gov

While detailed studies focusing on the dynamic processes of Mdm1 using live-cell imaging are emerging, initial experiments have utilized this approach. For instance, live confocal imaging has been used to register the position of centrin-GFP foci in cells before they were processed for further analysis by electron microscopy. nih.gov Live-cell imaging, in general, allows for the analysis of dynamic biomolecular processes and cellular dynamics in their natural context. wiley.com Techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) are routinely used for dynamic measurements of signaling events and protein-protein interactions inside living cells. virginia.edu The application of these advanced live-cell imaging methods will be crucial for understanding the temporal regulation of Mdm1 function, such as its recruitment to and dissociation from the centriole during the cell cycle.

Biochemical and Biophysical Characterization

In vitro binding assays have been crucial for demonstrating the direct molecular interactions of mdm1 with its binding partners, confirming that its cellular functions are mediated by direct physical contact.

Microtubule Binding: Multiple studies have established that mdm1 is a microtubule-binding protein through direct in vitro assays. thebiogrid.orgyoutube.com These experiments typically involve incubating purified recombinant this compound with polymerized microtubules. The mixture is then centrifuged to pellet the microtubules and any associated proteins. Analysis of the pellet and supernatant fractions consistently shows that mdm1 co-sediments with microtubules, confirming a direct interaction. thebiogrid.org Further investigation has identified a specific repeat motif within the this compound that is required for this efficient microtubule binding. youtube.comresearchgate.net This binding is not just an association; mdm1 has been shown to stabilize microtubules. thebiogrid.org

Lipid Binding: The role of mdm1 in lipid metabolism has been supported by direct lipid binding assays. Research has focused on the Phox-associated (PXA) domain of mdm1. nih.gov To test its function, the recombinant PXA domain was purified from E. coli. Lipids extracted from the purified protein were then analyzed using thin-layer chromatography (TLC). The results showed that the PXA domain co-purified with free fatty acids (FFAs), whereas control proteins did not. nih.gov This binding was shown to be dependent on the proper folding of the domain, as denatured PXA failed to bind FFAs. nih.gov These findings indicate that mdm1 can directly interact with lipids, which is consistent with its role in spatially regulating lipid droplet biogenesis. nih.govnih.gov

Binding PartnerAssay TypeKey FindingReference
MicrotubulesCo-sedimentation Assaymdm1 binds directly to and stabilizes microtubules in vitro. A specific repeat motif is required for efficient binding. thebiogrid.orgyoutube.comresearchgate.net
Free Fatty Acids (FFAs)Thin-Layer Chromatography (TLC) of co-purified lipidsThe PXA domain of mdm1 directly binds to FFAs. This interaction requires proper protein folding. nih.gov

Identifying the network of proteins that interact with mdm1 is key to understanding its cellular functions. A combination of techniques has been used to map these interactions.

Co-immunoprecipitation and Mass Spectrometry: Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful approach for identifying protein interaction partners in a cellular context. In one study, antibodies against mdm1 were used to immunoprecipitate the protein and its bound partners from cell extracts. wikipedia.org The resulting protein complexes were then separated and analyzed by mass spectrometry to identify the constituent proteins. wikipedia.org This unbiased approach revealed that the top proteins bound to mdm1 were components of paraspeckles, including NONO, SFPQ, and paraspeckle protein component 1 (PSPC1). wikipedia.org Another protein identified in this screen was Y-box binding protein 1 (YBX1). wikipedia.org The interactions between mdm1 and NONO, SFPQ, and YBX1 were subsequently confirmed using targeted co-immunoprecipitation followed by western blotting. wikipedia.org

Yeast Two-Hybrid (Y2H): The yeast two-hybrid (Y2H) system is a genetic method used to discover binary protein-protein interactions. springernature.com The technique relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In a Y2H screen, the this compound would be fused to the BD (the "bait"), and a library of potential interacting proteins would be fused to the AD (the "prey"). If mdm1 interacts with a prey protein, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. dana-farber.org This drives the expression of a reporter gene, allowing for the identification of interacting partners. While the Y2H system is a widely used and powerful tool for mapping interactomes, specific studies detailing a large-scale screen for mdm1 interactors using this method were not prominently identified. thebiogrid.org

Interacting ProteinMethodologyFunctional ContextReference
NONOCo-IP, Mass SpectrometryParaspeckle component, RNA transcription and splicing wikipedia.org
SFPQCo-IP, Mass SpectrometryParaspeckle component, RNA transcription and splicing wikipedia.org
YBX1Co-IP, Mass SpectrometryTranscriptional regulation wikipedia.org
PSPC1Mass SpectrometryParaspeckle component wikipedia.org

Genomic and Proteomic Profiling

RNA sequencing (RNA-seq) provides a comprehensive, quantitative view of the transcriptome, allowing researchers to understand how the expression of the MDM1 gene and its downstream targets are regulated. In studies investigating the role of mdm1 in colorectal cancer, RNA-seq was performed on cells with either overexpressed mdm1 (MDM1-OE) or knocked-out mdm1 (MDM1-KO), as well as control cells. wikipedia.org

For this analysis, total RNA was extracted from the different cell populations and sequenced. The resulting data was mapped to the human genome, and differentially expressed genes were identified. wikipedia.org This transcriptomic profiling revealed a significant correlation between mdm1 expression levels and the p53 signaling and apoptosis pathways, indicating that mdm1's influence on cellular sensitivity to chemoradiation is mediated through the regulation of gene expression within these critical pathways. wikipedia.org

Proteomic screens aim to identify the full complement of protein interactions (the interactome) associated with a protein of interest. As described in section 7.3.2, a key method for mapping the mdm1 interactome has been immunoprecipitation followed by mass spectrometry. wikipedia.org

This approach provides an unbiased snapshot of the proteins physically associated with mdm1 within the cell at a given time. The screen performed in HCT8 cells identified a cluster of mdm1-interacting proteins involved in RNA processing, specifically the paraspeckle components NONO, SFPQ, and PSPC1. wikipedia.org It also identified the transcriptional repressor YBX1 as a significant interactor. wikipedia.org Such proteomic screens are fundamental for placing mdm1 within broader cellular networks and for generating hypotheses about its potential functions. By identifying these interactors, the study was able to subsequently show that mdm1 modulates TP53 transcription by affecting the binding of YBX1 to the TP53 promoter. wikipedia.org This demonstrates the power of starting with an unbiased proteomic screen to uncover novel molecular mechanisms.

Diverse Model Organism Systems

The study of the this compound has been significantly advanced through the use of various model organism systems. These models, ranging from single-celled eukaryotes to vertebrates, have provided invaluable insights into the multifaceted functions of Mdm1, from its role in fundamental cellular processes to its importance in complex developmental pathways.

Saccharomyces cerevisiae (Baker's Yeast) as a Mechanistic Model

The budding yeast, Saccharomyces cerevisiae, has served as a powerful model to dissect the fundamental cellular functions of the this compound (Mdm1p). In yeast, Mdm1p is an essential protein required for mitotic growth and plays a crucial role in the inheritance of both mitochondria and nuclei. nih.govresearchgate.net It is localized to distinct punctate structures throughout the cytoplasm which are critical for these inheritance processes. nih.gov

Mutational analyses have revealed the modular functionality of Mdm1p. Different mutant alleles result in distinct phenotypes, highlighting separate roles for the protein in mitochondrial and nuclear inheritance. researchgate.net For instance, temperature-sensitive mdm1 mutations can lead to defects in the transfer of these organelles into the developing bud at non-permissive temperatures. nih.gov

Table 1: Phenotypic Classes of mdm1 Mutant Alleles in S. cerevisiae researchgate.net
Mutant ClassMitochondrial InheritanceNuclear InheritanceMitochondrial Morphology
Class IDefectiveDefectiveAltered (small, round)
Class IIDefectiveNormalAltered (small, round)
Class IIINormalDefectiveNormal

Furthermore, Mdm1p is a key component of nucleus-vacuole junctions (NVJs), where it acts as a molecular tether between the endoplasmic reticulum (ER) and the vacuole. springernature.commdpi.com This localization is critical for maintaining ER homeostasis and spatially regulating lipid droplet biogenesis, particularly under conditions of nutrient stress. nih.govnih.govresearchgate.net The loss of Mdm1p function perturbs fatty acid metabolism and sensitizes the yeast to fatty acid-induced lipotoxicity. nih.gov Mdm1p's role at these three-way contact sites between the ER, lipid droplets, and the vacuole underscores its importance in coordinating cellular responses to metabolic cues. researchgate.net

Mammalian Cell Lines (e.g., RPE-1, HCT8)

In mammalian cells, research using cell lines such as the human retinal pigment epithelial (RPE-1) cells has identified MDM1 as a microtubule-binding protein that plays a critical role in regulating the duplication of centrioles. nih.gov MDM1 localizes to the centrioles and functions as a negative regulator of their duplication process. nih.gov

Overexpression and depletion experiments in RPE-1 cells have provided quantitative insights into MDM1's inhibitory role. Transient overexpression of MDM1 leads to a significant reduction in the number of centrioles per cell, effectively suppressing centriole duplication. mdpi.comnih.gov Conversely, depletion of MDM1 using shRNA results in an increase in the percentage of cells with supernumerary centrioles (more than four). nih.gov

Table 2: Effect of MDM1 Overexpression on Centriole Number in RPE-1 Cells mdpi.com
Number of Centrioles (CETN3 foci)Control (GFP) Transfected Cells (%)GFP-MDM1 Transfected Cells (%)
00.514.8
18.838.2
262.541.5
310.03.5
418.22.0

These findings suggest that MDM1's function is mediated through its ability to bind to microtubules, which is likely crucial for its role in inhibiting centriole formation. nih.gov The observation that MDM1 depletion leads to an increase in early intermediates of centriole formation further supports its role as a negative regulator in this process. nih.gov

Mouse Models for In Vivo Functional Analysis

In vivo studies using mouse models have been instrumental in understanding the physiological relevance of Mdm1, particularly in the context of retinal health. A nonsense mutation in the Mdm1 gene has been identified as the cause of age-related retinal degeneration in the arrd2 mouse strain. youtube.com

To further investigate this, Mdm1 knockout mice (Mdm1-/-) were generated using CRISPR/Cas9 technology. fredhutch.org These mice exhibit a progressive retinal degeneration phenotype. fredhutch.org Histological analysis reveals a gradual reduction in the thickness of the outer segment (OS), inner segment (IS), and outer nuclear layer (ONL) of the retina, with a complete loss of the ONL by 35 weeks of age. fredhutch.org

Table 3: Retinal Layer Thickness in Mdm1+/+ and Mdm1-/- Mice at 35 Weeks fredhutch.org
GenotypeTotal Retinal Thickness (µm)Outer Nuclear Layer (ONL) Thickness (µm)
Mdm1+/+~220~60
Mdm1-/-~1000 (complete loss)

Functional analysis using electroretinography (ERG) confirms the progressive loss of vision in Mdm1-/- mice. fredhutch.org A notable decrease in both a-wave and b-wave amplitudes is observed as early as 6 weeks of age, indicating severe photoreceptor dysfunction. Furthermore, Mdm1-/- mice show mislocalization of opsins in photoreceptor cells, suggesting defects in intraflagellar transport (IFT), a process essential for maintaining the structure and function of photoreceptor outer segments. fredhutch.org

Zebrafish for Developmental Studies

The zebrafish (Danio rerio) model is widely used for studying vertebrate development due to its external fertilization and transparent embryos. Studies in zebrafish have focused on elucidating the expression pattern of the mdm1 gene during early embryogenesis.

Whole-mount in situ hybridization has revealed a dynamic spatiotemporal expression pattern for mdm1. nih.gov The expression is first detected at approximately 12 hours post-fertilization (hpf) in the tail bud region. nih.gov As development progresses, its expression expands to other regions. nih.gov

Table 4: Spatiotemporal Expression of mdm1 During Zebrafish Embryogenesis nih.gov
Developmental Stage (hpf)Primary Expression Domains
~12Tail bud
16 - 19Tail bud, Neural tube, Forebrain
24 - 36Pronephric duct, Hindbrain

These specific and dynamic expression patterns suggest that Mdm1 plays important roles in the development of several key organ systems in vertebrates, including the central nervous system (forebrain, hindbrain, neural tube), the excretory system (pronephric duct), and potentially the hematopoietic system. nih.gov The conserved nature of the this compound across metazoans, combined with its specific expression during zebrafish development, highlights its fundamental importance in embryogenesis. nih.gov

Future Research Directions and Open Questions

Elucidating Novel Molecular Interaction Partners

Identifying the full spectrum of proteins and other molecules that interact with MDM1 is a critical area for future research. Current studies have begun to uncover some interaction partners, but a complete interactome is needed to fully understand MDM1's cellular roles.

MDM1 has been shown to bind to microtubules in vivo and in vitro. nih.gov A repeat motif within MDM1 is essential for efficient microtubule binding. nih.gov In yeast, Mdm1 interacts with the fatty acyl-CoA ligase Faa1, suggesting a role in coordinating fatty acid activation. nih.gov Yeast Mdm1 also localizes to ER-vacuole contacts and interacts with proteins at the nucleus-vacuole junction (NVJ), including Vac8 and Nvj1, indicating its role as an organelle tether. semanticscholar.orgstring-db.org Human MDM1 has been shown to bind to NONO, SFPQ, and YBX1. cancerbiomed.orgnih.gov

Future studies should employ high-throughput methods such as affinity purification coupled with mass spectrometry (AP-MS) and comprehensive yeast two-hybrid screens in various cellular contexts and organisms to identify both stable and transient interaction partners. Given MDM1's localization to centrosomes, cilia, and the nucleus, investigations into context-specific interactors are particularly important. plos.orgnih.gov Understanding how these interactions are regulated, perhaps through post-translational modifications or conformational changes, is also a key open question.

Dissecting the Fine-Tuned Regulatory Networks

The regulatory mechanisms controlling MDM1 expression, localization, and activity are not yet fully elucidated. Understanding these networks is crucial for comprehending how MDM1 functions are integrated into cellular processes.

Yeast Mdm1 expression is predominantly observed in late G1 to early S phase of the cell cycle, suggesting cell cycle-dependent regulation. nih.gov MDM1 has been identified as a negative regulator of centriole duplication, implying its activity is tightly controlled during the cell cycle to prevent reduplication. nih.govstanford.edu The interaction with proteins like YBX1, which can influence gene expression, suggests transcriptional or post-transcriptional regulatory layers for MDM1 itself or its targets. cancerbiomed.orgnih.gov

Future research should focus on identifying the transcription factors, signaling pathways, and post-translational modifications (e.g., phosphorylation, ubiquitination) that govern MDM1 levels and activity. Investigating how MDM1's localization to different cellular compartments, such as the centrosome, cilia, and nucleus, is regulated is also essential. plos.orgnih.gov Techniques like ChIP-seq could identify regulatory elements controlling MDM1 gene expression, while targeted mutagenesis and phosphoproteomic analysis could reveal critical regulatory sites on the MDM1 protein.

Exploring MDM1 Functions in Diverse Physiological and Pathophysiological Contexts

While initial studies have linked MDM1 to centriole duplication and retinal degeneration in mice, its roles in other physiological processes and various disease states remain largely unexplored. plos.orgnih.gov

MDM1 has been implicated in maintaining endoplasmic reticulum (ER) homeostasis by spatially regulating lipid droplet biogenesis in yeast. nih.govnih.gov It is also suggested to link to intra-flagellar transport in photoreceptor cells. researchgate.net In the context of cancer, MDM1 overexpression has been shown to promote p53 expression and cell apoptosis, enhancing sensitivity to chemoradiotherapy in colorectal cancer cells. cancerbiomed.orgnih.govsciopen.com MDM1 has also been mentioned in the context of chromothripsis in glioblastoma, alongside oncogenes like EGFR and MDM2. royalsocietypublishing.org

Future investigations should broaden the scope of MDM1 research to include its potential functions in other tissues and organs, particularly those with high rates of cell division or ciliation. Exploring its involvement in other neurodegenerative disorders, beyond retinal degeneration, is warranted given its localization to cilia and potential links to intracellular trafficking. plos.orgnih.govresearchgate.net Further research is needed to clarify its complex role in different cancer types, including its potential as a prognostic marker or therapeutic target. cancerbiomed.orgnih.govsciopen.com

Translating Yeast Findings to Higher Eukaryotic Systems

Much of the foundational understanding of MDM1's role in organelle tethering and lipid metabolism comes from studies in the yeast Saccharomyces cerevisiae. nih.govsemanticscholar.orgnih.govnih.gov Translating these findings to more complex mammalian systems is a significant challenge and a crucial area for future research.

Yeast Mdm1 functions as an ER-vacuole tether, localizing to the nucleus-vacuole junction (NVJ). semanticscholar.orgstring-db.orgnih.gov Human homologs, such as SNX13, SNX14, SNX19, and SNX25, are also part of the sorting nexin family and are involved in intracellular trafficking and membrane contact sites, but their precise localization and functions differ from yeast Mdm1. semanticscholar.orgbiologists.com For instance, human SNX14 localizes to ER-lipid droplet contacts and has a "broken" PX domain affecting PIP binding. semanticscholar.org

Future studies should focus on systematically characterizing the localization, interaction partners, and functions of human MDM1 and its sorting nexin homologs. Determining which aspects of yeast Mdm1 function are conserved in mammals and which have diverged is essential. Utilizing gene editing technologies like CRISPR-Cas9 to generate mammalian cell lines and animal models with altered MDM1 or sorting nexin expression will be critical for these investigations. Comparative studies analyzing the domain architecture and biochemical properties of MDM1 across different species can also provide insights into functional conservation and divergence. plos.orgnih.gov

Structural Determination of Full-Length MDM1 and its Complexes

High-resolution structural information is fundamental for understanding protein function at a molecular level. While some progress has been made in determining the structure of related proteins or specific domains, obtaining the structure of full-length MDM1 and its complexes remains an important goal.

Predicted structures for proteins like yeast Mdm1 are available through databases like AlphaFold. antibodies-online.comyeastgenome.org Structural studies of other proteins involved in membrane contact sites, such as components of the yeast ERMES complex (Mdm12 and Mmm1), have been pursued using techniques like X-ray crystallography and cryo-EM. nih.govnih.gov Similarly, cryo-EM has been used to determine the structure of other large protein complexes and membrane proteins. biorxiv.orgrcsb.orgnih.govnih.govrcsb.org

Future efforts should prioritize the structural determination of full-length MDM1 from different species using advanced techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography. Co-crystallization or cryo-EM analysis of MDM1 in complex with its interaction partners, such as microtubules, other centriolar proteins, or components of organelle contact sites, will provide invaluable insights into the molecular basis of its functions. Structural information can also guide the design of experiments to probe specific functional regions and aid in the development of potential therapeutic agents targeting MDM1.

Compound Names and PubChem CIDs

Q & A

Q. What are the primary cellular functions and localization patterns of MDM1?

MDM1 is a nuclear and centrosomal protein involved in microtubule binding, centriole duplication regulation, and cilia-related processes. It localizes to the nucleus, centrosomes, and primary cilia, with roles in early embryonic development (e.g., zebrafish forebrain, nephric ducts, and tail buds) . In mice, it is critical for photoreceptor maintenance and retina development, as evidenced by retinal degeneration in Mdm1-mutant models .

Q. What experimental methods are recommended for analyzing MDM1 expression and localization?

  • Whole-mount in situ hybridization : Detects spatial expression patterns in zebrafish embryos (e.g., forebrain and pronephric ducts) .
  • qPCR primers : Designed for mouse Mdm1 transcripts (accession numbers NM_148922, NM_010785) to quantify isoform-specific expression .
  • Immunofluorescence/Immunohistochemistry : Use polyclonal antibodies targeting conserved epitopes (e.g., AA 81-180) for subcellular localization in cultured cells or tissues .
  • Western blot : Antibodies validated for human, mouse, and rat samples detect ~81 kDa isoforms .

Q. Which diseases are linked to MDM1 dysfunction?

  • Hematologic malignancies : MDM1 mutations drive myeloid dysplasia and AML by disrupting hematopoietic stem cell differentiation .
  • Retinal degeneration : Nonsense mutations in mouse Mdm1 cause age-related retinal degeneration via photoreceptor apoptosis, though no human association is confirmed .

Advanced Research Questions

Q. How does MDM1’s evolutionary conservation inform its functional studies?

MDM1 is a "duplication-resistant" gene with a single ortholog retained in vertebrates due to dosage sensitivity. Phylogenetic analyses reveal conserved synteny across metazoans, suggesting critical roles in development. Zebrafish mdm1 expression in early embryogenesis (e.g., Hedgehog pathway-enriched regions) aligns with its resistance to post-duplication loss .

Q. What molecular mechanisms underlie MDM1’s role in Hedgehog signaling?

MDM1 localizes to cilia and centrosomes, structures central to Hedgehog signaling. Zebrafish mdm1 is co-expressed with shha (a Hedgehog ligand) in the forebrain and tail bud, suggesting potential crosstalk. Functional studies using mdm1 knockouts or pathway inhibitors (e.g., cyclopamine) are needed to validate interactions .

Q. How can contradictory findings about MDM1’s oncogenic role be resolved?

  • Data conflict : Overexpression in NIH 3T3 cells failed to induce transformation, yet MDM1 amplification is common in human cancers .
  • Methodological solutions :
  • Use isoform-specific knockdowns (siRNA/shRNA) to assess oncogenic isoforms .
  • Employ xenograft models with patient-derived MDM1-amplified tumors to test dosage effects .
  • Analyze post-translational modifications (e.g., phosphorylation) that may regulate MDM1 activity .

Q. What are the functional implications of MDM1’s alternative splicing?

MDM1 generates three major isoforms:

  • Long Transcript (LT) : 708-amino acid nuclear protein critical for retinal maintenance .
  • Retinal Transcript (RT) : 718-amino acid isoform truncated in arrd2 mice, leading to photoreceptor loss .
  • Short Transcript (ST) : 222-amino acid isoform with unknown function . Isoform-specific antibodies and RT-qPCR are essential to dissect their distinct roles.

Q. What challenges arise in studying MDM1-protein interactions?

  • Low abundance : Enrich MDM1 via immunoprecipitation with crosslinkers (e.g., formaldehyde) .
  • Transient interactions : Use CETSA (Cellular Thermal Shift Assay) or ITDR (Isothermal Dose-Response) to map binding partners .
  • Structural modeling : Homology models based on templates like 1wpb aid in predicting interaction domains .

Key Data Contradictions and Resolutions

Contradiction Evidence Resolution Strategy
MDM1 overexpression lacks oncogenicity in vitro but is amplified in tumors.Test in vivo models with patient-derived xenografts.
Mouse Mdm1 mutations cause retinal degeneration, but no human association exists.Screen human cohorts for rare MDM1 variants using deep sequencing.
MDM1’s role in Hedgehog signaling is inferred but unvalidated.Perform genetic epistasis experiments in zebrafish.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.